Cas no 28636-16-0 ((E)-3-aminoprop-2-enal)

(E)-3-aminoprop-2-enal is a versatile α,β-unsaturated aldehyde with an amino functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its conjugated double bond and reactive aldehyde group enable participation in Michael additions, condensations, and cyclization reactions, facilitating the construction of heterocyclic compounds and bioactive molecules. The presence of the amino group further enhances its utility as a building block for functionalized amines and imines. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors and other pharmacologically active agents. Its structural features allow for selective modifications, supporting diverse synthetic pathways while maintaining high reactivity and selectivity.
(E)-3-aminoprop-2-enal structure
(E)-3-aminoprop-2-enal structure
Product Name:(E)-3-aminoprop-2-enal
CAS No:28636-16-0
MF:C3H5NO
MW:71.0779006481171
MDL:MFCD19227942
CID:1435796
PubChem ID:13012673
Update Time:2025-06-13

(E)-3-aminoprop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal, 3-amino-, (2E)-
    • 3-aminoacrylaldehyde
    • 2-Propenal, 3-amino-, (2E)- (9CI)
    • AKOS006377810
    • (E)-3-Aminoacrylaldehyde
    • 2-Propenal, 3-amino- (9CI)
    • 25186-34-9
    • (2E)-3-AMINOPROP-2-ENAL
    • W10858
    • 3-Aminoacrolein
    • beta-aminoacrolein
    • MFCD19227942
    • (z)-3-imino-1-propen-1-ol
    • (E)-3-aminoprop-2-enal
    • 3-imino-propen-1-ol
    • 28636-16-0
    • AS-61430
    • MDL: MFCD19227942
    • Inchi: 1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+
    • InChI Key: UCRYVFBKCBUURB-OWOJBTEDSA-N
    • SMILES: O=C/C=C/N

Computed Properties

  • Exact Mass: 71.03715
  • Monoisotopic Mass: 71.037113783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 48.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

(E)-3-aminoprop-2-enal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E975180-50mg
(E)-3-aminoprop-2-enal
28636-16-0
50mg
$ 70.00 2022-06-05
TRC
E975180-100mg
(E)-3-aminoprop-2-enal
28636-16-0
100mg
$ 95.00 2022-06-05
TRC
E975180-500mg
(E)-3-aminoprop-2-enal
28636-16-0
500mg
$ 340.00 2022-06-05
eNovation Chemicals LLC
D764686-100mg
2-Propenal, 3-amino-, (2E)- (9CI)
28636-16-0 95%
100mg
$245 2023-09-04
eNovation Chemicals LLC
D764686-250mg
2-Propenal, 3-amino-, (2E)- (9CI)
28636-16-0 95%
250mg
$165 2024-06-07
Key Organics Ltd
AS-61430-100MG
(2E)-3-aminoprop-2-enal
28636-16-0 >95%
100mg
£123.01 2025-02-08
Key Organics Ltd
AS-61430-250MG
(2E)-3-aminoprop-2-enal
28636-16-0 >95%
0.25g
£233.00 2023-06-14
Key Organics Ltd
AS-61430-1G
(2E)-3-aminoprop-2-enal
28636-16-0 >95%
1g
£326.00 2025-02-08
Key Organics Ltd
AS-61430-0.25g
(2E)-3-aminoprop-2-enal
28636-16-0 >95%
0.25g
£189.00 2025-02-08
Aaron
AR002WMC-250mg
2-Propenal, 3-amino-, (2E)- (9CI)
28636-16-0 95%
250mg
$130.00 2025-01-21

Additional information on (E)-3-aminoprop-2-enal

Introduction to (E)-3-Aminoprop-2-enal (CAS No. 28636-16-0)

(E)-3-Aminoprop-2-enal (CAS No. 28636-16-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as (E)-3-aminoprop-2-enal, is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure and reactivity make it an essential building block in the development of novel therapeutic agents.

The chemical structure of (E)-3-aminoprop-2-enal consists of a propenyl group attached to an amino group, with the double bond in the (E) configuration. This configuration imparts specific stereochemical properties that are crucial for its reactivity and biological activity. The compound is typically synthesized through the condensation of acrolein with ammonia or a primary amine, followed by dehydrogenation to form the desired (E)-isomer.

Recent advancements in the field of medicinal chemistry have highlighted the potential of (E)-3-aminoprop-2-enal as a precursor for the synthesis of compounds with diverse biological activities. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported the use of (E)-3-aminoprop-2-enal in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of (E)-3-aminoprop-2-enal exhibited potent inhibitory activity against several viral strains, including influenza and herpes simplex virus.

In another significant development, a research team from the University of California, Los Angeles (UCLA) utilized (E)-3-aminoprop-2-enal as a key intermediate in the synthesis of small molecules targeting neurodegenerative diseases. The study, published in *Chemical Science* in 2020, showed that these molecules effectively inhibited the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The findings suggest that (E)-3-aminoprop-2-enal and its derivatives could play a crucial role in developing new therapeutic strategies for neurodegenerative disorders.

The versatility of (E)-3-aminoprop-2-enal extends beyond medicinal applications. In organic synthesis, it serves as a valuable starting material for the preparation of complex organic molecules. Its reactivity with various functional groups allows for the construction of intricate molecular architectures, making it an indispensable tool for synthetic chemists. For example, a recent study published in *Organic Letters* described a novel method for the enantioselective synthesis of chiral amines using (E)-3-aminoprop-2-enal as a key intermediate. The method demonstrated high yields and excellent enantioselectivity, highlighting the compound's potential in asymmetric synthesis.

The safety and handling of (E)-3-aminoprop-2-enal are also important considerations for researchers and industrial applications. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. The compound is typically stored under inert conditions to prevent degradation and should be handled with appropriate personal protective equipment (PPE) to minimize exposure risks.

In conclusion, (E)-3-Aminoprop-2-enal (CAS No. 28636-16-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it an essential component in the development of novel pharmaceuticals and complex organic molecules. Ongoing research continues to uncover new applications and derivatives, further solidifying its importance in the fields of chemistry and medicine.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.